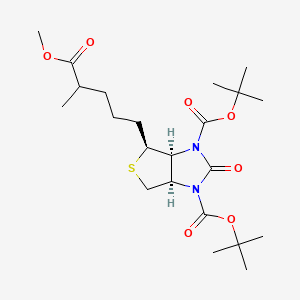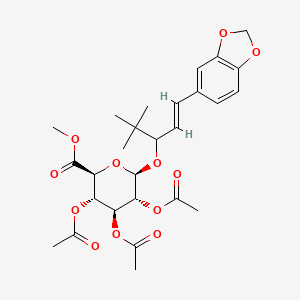![molecular formula C8H6N2S B15354906 6-prop-2-ynyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15354906.png)
6-prop-2-ynyl-4H-pyrrolo[2,3-d][1,3]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Prop-2-ynyl-4H-pyrrolo[2,3-d][1,3]thiazole is a heterocyclic compound characterized by a fused pyrrolothiazole core structure. This compound is part of the thiazole family, which are known for their diverse biological and medicinal properties. The presence of the prop-2-ynyl group adds to its chemical complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-prop-2-ynyl-4H-pyrrolo[2,3-d][1,3]thiazole typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{_2{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-. One common method includes the reaction of prop-2-ynylamine with a thiazole derivative in the presence of a suitable catalyst, such as palladium or copper, under controlled temperature and pressure conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Ensuring the safety and environmental sustainability of the production process is also a key consideration.
Análisis De Reacciones Químicas
Types of Reactions: 6-Prop-2-ynyl-4H-pyrrolo[2,3-d][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced thiazole derivatives.
Substitution: Substitution reactions at different positions of the thiazole ring can yield a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 6-prop-2-ynyl-4H-pyrrolo[2,3-d][1,3]thiazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Biologically, thiazole derivatives have been studied for their antimicrobial, antifungal, and anticancer properties. The specific biological activity of this compound is an area of ongoing research.
Medicine: In medicine, thiazole derivatives are explored for their potential therapeutic applications. They may serve as lead compounds in the development of new drugs targeting various diseases.
Industry: In industry, thiazole derivatives are used in the production of agrochemicals, dyes, and other specialty chemicals. Their versatility and stability make them valuable in various industrial applications.
Mecanismo De Acción
The mechanism by which 6-prop-2-ynyl-4H-pyrrolo[2,3-d][1,3]thiazole exerts its effects depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparación Con Compuestos Similares
Thiazole: The parent compound, thiazole, is a simpler heterocycle without the pyrrolo group.
Pyrrolo[2,3-d]thiazole: This compound lacks the prop-2-ynyl group.
Other substituted thiazoles: Various other thiazole derivatives with different substituents at different positions.
Uniqueness: 6-Prop-2-ynyl-4H-pyrrolo[2,3-d][1,3]thiazole stands out due to its unique combination of the pyrrolothiazole core and the prop-2-ynyl group. This combination may confer unique chemical and biological properties not found in simpler thiazole derivatives.
Propiedades
Fórmula molecular |
C8H6N2S |
|---|---|
Peso molecular |
162.21 g/mol |
Nombre IUPAC |
6-prop-2-ynyl-4H-pyrrolo[2,3-d][1,3]thiazole |
InChI |
InChI=1S/C8H6N2S/c1-2-3-6-4-9-8-7(6)11-5-10-8/h1,4-5,9H,3H2 |
Clave InChI |
GNTNTBASHJOUFT-UHFFFAOYSA-N |
SMILES canónico |
C#CCC1=CNC2=C1SC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


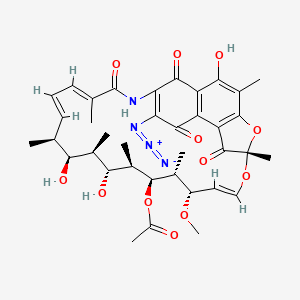

![10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride](/img/structure/B15354841.png)
![(S)-6-Chloro-4-(cyclopropylethynyl)-7-methyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15354844.png)
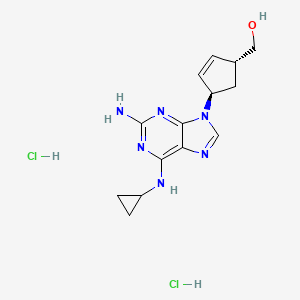
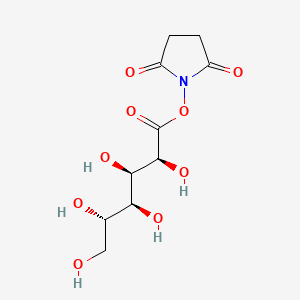
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium](/img/structure/B15354854.png)
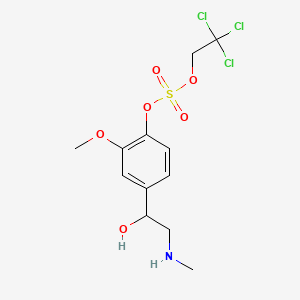

![2-(5-Hydroxy-1H-pyrazol-4-yl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide](/img/structure/B15354870.png)
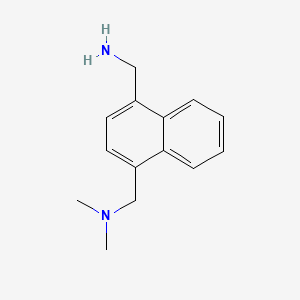
![Sodium ((2-(2-Methoxyethyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonyl)amide](/img/structure/B15354896.png)
